molecular formula C16H18N2O2 B4567351 4-isopropoxy-N-(2-pyridinylmethyl)benzamide

4-isopropoxy-N-(2-pyridinylmethyl)benzamide

Cat. No.: B4567351
M. Wt: 270.33 g/mol
InChI Key: JYNJJSOMCDTLLR-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.136827821 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Degradation in Environmental Science

One notable application of pyridine derivatives, similar in structure to 4-isopropoxy-N-(2-pyridinylmethyl)benzamide, is in environmental science, particularly in the field of photocatalytic degradation. Pyridine, a core component of this compound, has been studied for its rapid elimination in water through photocatalysis over TiO2. This process leads to the formation of several aliphatic intermediates, showcasing the compound's potential in environmental remediation efforts (Maillard-Dupuy et al., 1994).

Synthesis and Chemical Reactivity

The synthesis and investigation of the chemical reactivity of compounds related to this compound highlight its potential in the development of novel materials and pharmaceutical agents. For example, studies on the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid demonstrate the compound's utility in creating high-yield reactions under controlled conditions, indicating its relevance in synthetic chemistry and material science (Dian, 2010).

Anticancer Drug Development

Compounds structurally related to this compound have been explored for their potential as anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor with significant antitumor activity, demonstrating the compound's applicability in cancer therapy (Zhou et al., 2008).

Neurological Research

Research on serotonin 1A receptors in Alzheimer's disease patients using a similar compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, through positron emission tomography (PET) imaging, indicates its use in neurological studies. This application provides insights into the molecular underpinnings of Alzheimer's disease, showcasing the compound's relevance in neuroscientific research (Kepe et al., 2006).

Properties

IUPAC Name

4-propan-2-yloxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(2)20-15-8-6-13(7-9-15)16(19)18-11-14-5-3-4-10-17-14/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNJJSOMCDTLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.